(4-Nitrobenzoyl)(triphenyl)silane
Description
(4-Nitrobenzoyl)(triphenyl)silane is an organosilicon compound featuring a triphenylsilane core substituted with a 4-nitrobenzoyl group. This structure combines the steric bulk of triphenylsilane with the electron-withdrawing nitro group, which significantly influences its reactivity and applications. The nitro group enhances electrophilicity, making the compound suitable for catalytic transformations, cross-coupling reactions, or as a functionalized building block in materials science.
Properties
CAS No. |
1176-24-5 |
|---|---|
Molecular Formula |
C25H19NO3Si |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(4-nitrophenyl)-triphenylsilylmethanone |
InChI |
InChI=1S/C25H19NO3Si/c27-25(20-16-18-21(19-17-20)26(28)29)30(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H |
InChI Key |
LNGWEGQXRYNHGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of (4-Nitrobenzoyl)(triphenyl)silane typically involves the reaction of 4-nitrobenzoyl chloride with triphenylsilane in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
(4-Nitrobenzoyl)(triphenyl)silane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrosilylation: The silicon-hydrogen bond in the triphenylsilane moiety can participate in hydrosilylation reactions with alkenes and alkynes.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols . Major products formed from these reactions include amino-substituted benzoyl silanes and various hydrosilylated derivatives .
Scientific Research Applications
(4-Nitrobenzoyl)(triphenyl)silane has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Nitrobenzoyl)(triphenyl)silane primarily involves its ability to undergo hydrosilylation reactions. The silicon-hydrogen bond in the triphenylsilane moiety can add across multiple bonds in alkenes, alkynes, and carbonyls, facilitated by catalysts such as platinum or palladium .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, electronic, and reactivity differences between (4-Nitrobenzoyl)(triphenyl)silane and related organosilanes:
Table 1: Structural and Functional Comparison
Key Comparisons:
Electronic Effects The nitro group in (4-Nitrobenzoyl)(triphenyl)silane is strongly electron-withdrawing, increasing electrophilicity at the silicon center compared to electron-donating substituents like methoxy in (4-Methoxyphenyl)triphenylsilane . This makes the former more reactive in hydrosilylation or oxidative addition reactions .
Steric Effects
- Triphenylsilane derivatives with bulky substituents (e.g., nitrobenzoyl) exhibit steric hindrance that can limit reactivity. For example, triphenyl silane (Ph3SiH) shows reduced catalytic performance in dehydrogenative coupling due to steric bulk .
- Vinyl-substituted triphenylsilanes (e.g., Triphenylvinylsilane) balance steric bulk with functional flexibility, enabling applications in composite materials .
Reactivity in Catalytic Systems
- Triphenyl silane (Ph3SiH) demonstrates lower hydricity and steric accessibility compared to primary silanes, leading to diminished efficiency in manganese-catalyzed hydrosilylation . The nitrobenzoyl variant may face similar challenges unless the nitro group stabilizes transition states.
- Boron-containing silanes (e.g., Triphenyl(4-dioxaborolanylphenyl)silane) are tailored for cross-coupling reactions, a niche distinct from nitro-functionalized silanes .
Applications Coupling Agents: Triphenylvinylsilane acts as a molecular bridge in composites, leveraging siloxane bond formation with inorganic surfaces . Catalysis: Nitro-substituted silanes may participate in Pd-mediated oxidative addition, where electronic effects influence equilibrium ratios (e.g., electron-withdrawing groups stabilize Pd–Si intermediates) . Materials Science: Ethynyl-linked nitro silanes could serve as conjugated precursors for conductive polymers or sensors .
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